molecular formula C16H19N3O4S2 B2416905 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797885-00-7

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2416905
CAS No.: 1797885-00-7
M. Wt: 381.47
InChI Key: LVYSMROSWGEQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic chemical hybrid scaffold designed for pharmaceutical and agrochemical research. This compound integrates two privileged medicinal chemistry structures: the azetidine ring and the 1,2,3-thiadiazole heterocycle. The azetidine moiety, a four-membered nitrogen-containing saturated ring, is valued in drug discovery for its contribution to molecular rigidity and its role as a bioisostere for other functional groups . The 1,2,3-thiadiazole core is a well-known pharmacophore noted for its broad spectrum of biological activities . Heterocycles like 1,3,4-thiadiazoles are recognized for their favorable pharmacokinetic properties, including high metabolic stability and an optimal balance of lipophilicity that enhances membrane permeability and bioavailability . The mesoionic nature of such thiadiazole rings allows them to function as enzyme inhibitors or receptor ligands by forming hydrogen bonds or coordinating with metal ions . This specific molecule is of significant interest in antimicrobial research. Derivatives containing the 1,2,3-thiadiazole scaffold have demonstrated potent inhibitory efficacy against a wide range of Gram-positive and Gram-negative bacterial strains, with many achieving 90-100% growth inhibition in recent studies . The structural features of this compound, including the 4-propyl substitution on the thiadiazole ring and the (4-methoxyphenyl)sulfonyl group on the azetidine, make it a promising candidate for investigating structure-activity relationships (SAR) in the development of novel anti-infective agents. It is also a valuable intermediate for synthesizing more complex molecules for biological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-3-4-14-15(24-18-17-14)16(20)19-9-13(10-19)25(21,22)12-7-5-11(23-2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYSMROSWGEQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their extensive biological activities. They exhibit properties such as:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Analgesic and Anxiolytic : Pain relief and anxiety reduction.

The biological activities are attributed to the presence of the thiadiazole ring, which interacts with multiple molecular targets including enzymes and receptors involved in disease processes .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of 1,3,4-thiadiazoles can effectively inhibit the growth of:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus cereus.
  • Fungi : Candida albicans, Aspergillus niger.

For instance, modifications to the phenyl ring have been shown to enhance antibacterial activity, with certain derivatives achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole .

MicroorganismMIC (μg/mL)Reference
S. aureus32
E. coli64
C. albicans24

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been widely studied. The compound under review has demonstrated cytotoxic effects against various human cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis through both intrinsic and extrinsic pathways.

Recent studies indicate that the incorporation of sulfonyl groups enhances anticancer activity by improving solubility and bioavailability .

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives can significantly reduce pro-inflammatory cytokines and oxidative stress markers. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the effectiveness of 1,3,4-thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    • A series of experiments showed that specific derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
    • The compounds were tested against multiple strains with results indicating significant inhibition rates.
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines demonstrated that certain modifications to the thiadiazole structure led to increased cytotoxicity.
    • The study concluded that these derivatives could serve as lead compounds in cancer drug development.

Scientific Research Applications

Structural Features

FeatureDescription
Azetidine RingContributes to the compound's cyclic structure and potential biological activity.
Sulfonyl GroupEnhances solubility and biological interaction.
Thiadiazole MoietyKnown for various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Synthesis Pathways

The synthesis of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone may involve several steps:

  • Formation of the Azetidine Ring : Starting from appropriate precursors, the azetidine structure can be synthesized through cyclization reactions.
  • Introduction of the Sulfonyl Group : This can be achieved via sulfonation reactions using sulfonic acids or sulfonyl chlorides.
  • Thiadiazole Integration : The thiadiazole moiety can be introduced through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Final Functionalization : The methanone group can be added in the final steps to yield the target compound.

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity spectrum based on the compound's structure. These models help identify potential therapeutic uses by predicting interactions with biological targets.

Case Studies and Research Directions

While direct studies on (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone are scarce, research on related thiadiazole derivatives provides valuable insights:

  • Thiadiazole Derivatives in Anticancer Research : A study demonstrated that certain thiadiazole derivatives inhibited tumor growth in vitro and in vivo models, suggesting potential pathways for further exploration with this compound.
  • Antimicrobial Studies : Research on similar compounds has shown effective inhibition against various bacterial strains, indicating that (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone could also exhibit similar properties.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Sulfonylation of azetidine : Reacting azetidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., K2_2CO3_3 in anhydrous DMF) to form the sulfonyl-azetidine intermediate .
  • Thiadiazole coupling : Introducing the 4-propyl-1,2,3-thiadiazol-5-yl moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Reflux in ethanol or acetonitrile with a catalyst (e.g., Pd(PPh3_3)4_4) may improve yield .
  • Critical conditions : Control reaction pH (7–9) to avoid decomposition of the sulfonyl group, and use inert atmospheres (N2_2) for moisture-sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.